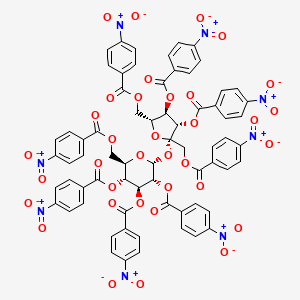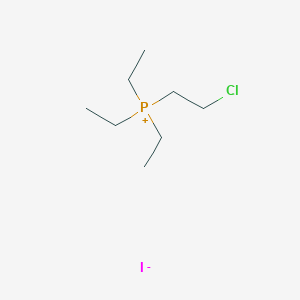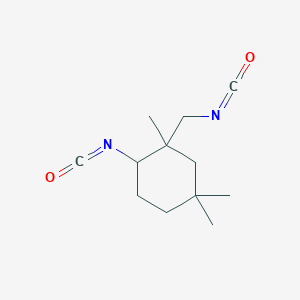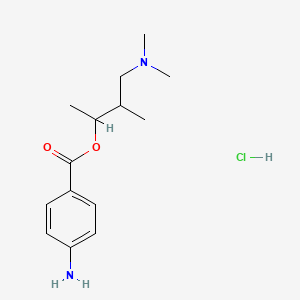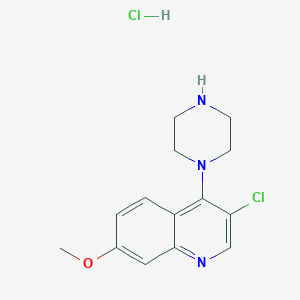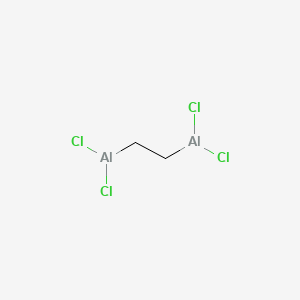
Aluminum, tetrachloro-mu-1,2-ethanediyldi-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes aluminum atoms bridged by an ethylene group and coordinated by chlorine atoms. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrachloro-mu-ethylenedialuminum is typically synthesized by reacting oxalyl aluminum chloride with aluminum tetrachloride in a suitable solvent . The reaction conditions often involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows: [ \text{AlCl}_3 + \text{(COCl)}_2 \rightarrow \text{Al}_2(\text{OCOC}_2\text{Cl}_4)_4 ]
Industrial Production Methods
In industrial settings, the production of tetrachloro-mu-ethylenedialuminum involves large-scale reactors where the reactants are mixed under controlled conditions. The process is optimized to ensure high yield and purity of the final product. Safety measures are also in place to handle the reactive nature of the chemicals involved.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrachloro-mu-ethylenedialuminum undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different aluminum oxides.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: Chlorine atoms can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with tetrachloro-mu-ethylenedialuminum include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in solvents such as tetrahydrofuran or dichloromethane under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aluminum oxides, while substitution reactions can produce various organoaluminum compounds.
Wissenschaftliche Forschungsanwendungen
Tetrachloro-mu-ethylenedialuminum has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: It is used in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism by which tetrachloro-mu-ethylenedialuminum exerts its effects involves its ability to coordinate with various ligands and participate in electron transfer reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Tetrachloro-mu-ethylenedialuminum is unique due to its specific structure and reactivity. Unlike other similar compounds, it has a distinct coordination environment around the aluminum atoms, which imparts unique chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
59534-55-3 |
|---|---|
Molekularformel |
C2H4Al2Cl4 |
Molekulargewicht |
223.8 g/mol |
IUPAC-Name |
dichloro(2-dichloroalumanylethyl)alumane |
InChI |
InChI=1S/C2H4.2Al.4ClH/c1-2;;;;;;/h1-2H2;;;4*1H/q;2*+2;;;;/p-4 |
InChI-Schlüssel |
CCTPJIVHRJPDJX-UHFFFAOYSA-J |
Kanonische SMILES |
C(C[Al](Cl)Cl)[Al](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


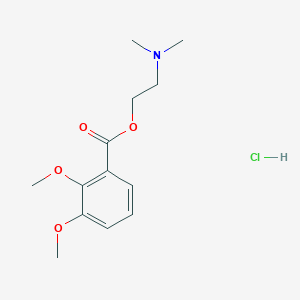
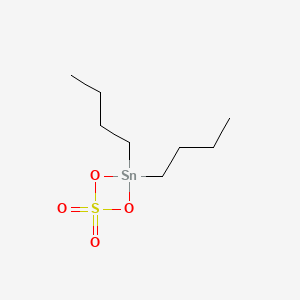
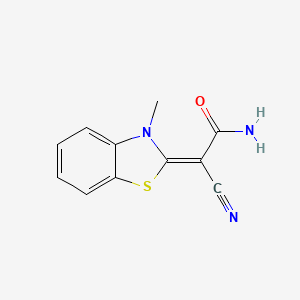
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)

